Tert-butyl-pent-4-ynyl-amine
Description
Tert-butyl-pent-4-ynyl-amine is a secondary amine characterized by a tert-butyl group attached to an amine nitrogen, which is further connected to a pent-4-ynyl chain (a five-carbon aliphatic chain with a terminal alkyne group at the fourth position). The molecular formula is C₉H₁₇N, with a molecular weight of 139.24 g/mol. Its structure combines the steric bulk of the tert-butyl group—which enhances solubility in nonpolar solvents and influences reactivity through steric hindrance—with the alkyne functionality, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and other alkyne-specific transformations.
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
N-tert-butylpent-4-yn-1-amine |
InChI |
InChI=1S/C9H17N/c1-5-6-7-8-10-9(2,3)4/h1,10H,6-8H2,2-4H3 |
InChI Key |
GWAAOMMEJBFOOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCCCC#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
- Steric Effects : All compounds feature a tert-butyl group, which imparts steric bulk. However, this compound’s linear alkyne chain reduces steric hindrance at the amine site compared to aromatic analogs like the biphenyl derivative () or pyrazole-containing compound ().
- Electronic Properties : The alkyne in this compound introduces sp-hybridized carbons, enhancing electrophilicity for click reactions. In contrast, the pyrazole () and biphenyl () groups contribute π-conjugation, affecting electronic delocalization and UV absorption.
Research Findings and Gaps
- Synthetic Utility: this compound’s alkyne group offers versatility in modular synthesis, analogous to boronates () and aromatic amines ().
- Ecological Impact : As with related compounds (), persistence, bioaccumulation, and toxicity data for this compound remain uncharacterized, highlighting a critical research gap .
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